N6-Ethenoadenine - 138777-25-0

N6-Ethenoadenine

Catalog Number: EVT-356775
CAS Number: 138777-25-0
Molecular Formula: C44H55NO16
Molecular Weight: 853.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,N6-Ethenoadenine (εA) is a mutagenic DNA adduct formed by the reaction of adenine with various agents, including vinyl chloride metabolites and lipid peroxidation products. [, ] It is classified as an exocyclic DNA lesion, characterized by the formation of a third ring structure fused to the adenine base. [] εA is a significant subject of scientific research because it plays a role in carcinogenesis, mutagenesis, and genomic instability. [, ] Its presence in DNA can interfere with normal replication and transcription processes, leading to mutations and potentially contributing to the development of cancer. [, ]

Synthesis Analysis

1,N6-Ethenoadenine can be synthesized using several methods. One common approach involves the reaction of adenine with chloroacetaldehyde or chloroethylene oxide, mimicking the metabolic activation of vinyl chloride. [] Another method utilizes lipid peroxidation products to react with adenine, simulating the endogenous formation of εA. [] A more recent approach involves a metal-free synthesis using N6-propargyl-adenines and N-iodosuccinimide in dioxane. [] This method offers a milder and more efficient route to εA.

Molecular Structure Analysis

1,N6-Ethenoadenine features an additional five-membered ring formed across the N1 and N6 positions of the adenine base. [] This exocyclic ring structure significantly alters the base pairing properties of adenine, disrupting normal hydrogen bonding interactions with thymine. [] Nuclear magnetic resonance (NMR) studies have shown that εA can form base pairs with guanine (G) and thymine (T), but with altered geometry and stability compared to the canonical A-T base pair. [] The etheno bridge causes εA to adopt a syn conformation, further contributing to its miscoding potential. []

Mechanism of Action

1,N6-Ethenoadenine exerts its mutagenic effects by disrupting normal DNA replication and transcription. The altered base-pairing properties of εA lead to the misincorporation of nucleotides during DNA synthesis, resulting in mutations. [] The type and frequency of mutations induced by εA depend on the sequence context and the specific polymerase involved in the replication process. [] In bacterial systems, εA predominantly leads to A→G transitions, whereas in mammalian cells, it primarily causes A→G transitions but can also induce other base substitutions. [, ] During transcription, εA can interfere with RNA polymerase activity, potentially affecting gene expression and contributing to cellular dysfunction. []

Physical and Chemical Properties Analysis

1,N6-Ethenoadenine exhibits distinct physical and chemical properties that facilitate its detection and study. Its fluorescence properties are particularly useful for analytical purposes, allowing sensitive detection and quantification of εA in biological samples. [, ] The fluorescence of εA can be modulated by its environment, providing insights into its interactions with DNA and repair enzymes. [] The unique structure and reactivity of εA also make it amenable to analysis by mass spectrometry, enabling its identification and characterization in complex biological matrices. []

Applications
  • Biomarker of DNA Damage: The presence of εA in urine can serve as a biomarker for exposure to vinyl chloride and other alkylating agents. [] Its detection in tissues can indicate oxidative stress and lipid peroxidation, providing insights into the role of these processes in disease development. []
  • Mutagenesis Research: Studying the miscoding properties of εA helps researchers understand the mechanisms of mutagenesis and the factors influencing mutation frequencies and spectra. [, ] This knowledge is crucial for assessing the carcinogenic potential of various environmental and endogenous agents.
  • DNA Repair Studies: εA is a valuable substrate for investigating the mechanisms and efficiency of DNA repair pathways. [, ] Its repair by enzymes like AlkB and AAG provides insights into the substrate specificity and catalytic mechanisms of these enzymes.
  • Structural Biology: εA-containing oligonucleotides are used in structural studies to investigate the interactions between DNA repair enzymes and their substrates. [] These studies provide valuable information about the molecular basis of DNA repair and the factors influencing its efficiency.
Future Directions
  • Elucidating the role of εA in human diseases: Further research is needed to determine the precise contribution of εA to cancer development and other human diseases associated with oxidative stress and lipid peroxidation. []
  • Investigating the interplay between εA repair pathways: Further research is needed to understand how the base excision repair (BER) and direct reversal repair (DRR) pathways cooperate in repairing εA and how their relative contributions are influenced by factors like chromatin structure and cellular context. []

3,N4-Ethenocytosine

Compound Description: 3,N4-Ethenocytosine (εC) is an exocyclic DNA adduct formed by the reaction of cytosine with lipid peroxidation products or vinyl chloride metabolites. Similar to 1,N6-ethenoadenine, εC is mutagenic and has been implicated in carcinogenesis. [, , , , , , , ]

7,8-Dihydro-8-oxo-1,N6-ethenoadenine

Compound Description: 7,8-Dihydro-8-oxo-1,N6-ethenoadenine (oxo-εA) is a synthetic DNA base that combines structural elements of 1,N6-ethenoadenine and 7,8-dihydro-8-oxoadenine. This compound mimics thymine and induces A→T transversions in Escherichia coli. []

Relevance: 7,8-Dihydro-8-oxo-1,N6-ethenoadenine shares the ethenoadenine structure with 1,N6-ethenoadenine, which contributes to its ability to mimic thymine and induce specific mutations. []

3-Methyladenine

Compound Description: 3-Methyladenine (m3A) is a DNA adduct formed by alkylating agents. It is a cytotoxic lesion repaired by 3-methyladenine-DNA glycosylases in both bacteria and humans. [, , ]

Relevance: While structurally different from 1,N6-ethenoadenine, 3-methyladenine is relevant because it is also a substrate for certain DNA glycosylases, including human 3-methyladenine-DNA glycosylase, which exhibits a higher affinity for 1,N6-ethenoadenine. [] This overlapping substrate specificity highlights the complexity of DNA repair pathways.

Hypoxanthine

Compound Description: Hypoxanthine (Hx) is a deaminated form of adenine and a common DNA lesion. It is recognized and removed by alkyladenine DNA glycosylase (AAG) as part of the base excision repair pathway. [, ]

Relevance: Hypoxanthine, though structurally distinct from 1,N6-ethenoadenine, provides insights into the substrate specificity of AAG. This enzyme exhibits a broader substrate range, recognizing both hypoxanthine and 1,N6-ethenoadenine, which are structurally dissimilar lesions. []

8-Oxoguanine

Compound Description: 8-Oxoguanine (8-oxoG) is a prominent oxidative DNA lesion formed by reactive oxygen species. It is highly mutagenic, primarily inducing G→T transversions, and is primarily repaired by the base excision repair pathway. [, ]

Relevance: While structurally different from 1,N6-ethenoadenine, 8-oxoguanine helps understand the comparative mutagenicity and repair kinetics of different DNA lesions. Unlike 1,N6-ethenoadenine, 8-oxoguanine does not significantly stall replication forks and is repaired less efficiently, making it more mutagenic. [] Both lesions can be formed endogenously.

N2,3-Ethenoguanine

Compound Description: N2,3-Ethenoguanine (N2,3-εG) is another exocyclic DNA adduct formed from the reaction of guanine with vinyl chloride metabolites. It is mutagenic and contributes to the carcinogenic potential of vinyl chloride. [, ]

Relevance: N2,3-Ethenoguanine belongs to the same ethenobase family as 1,N6-ethenoadenine, both generated by vinyl chloride metabolites, highlighting the multi-faceted DNA damage induced by this carcinogen. []

Properties

CAS Number

138777-25-0

Product Name

C12FDG

IUPAC Name

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide

Molecular Formula

C44H55NO16

Molecular Weight

853.9 g/mol

InChI

InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48)/t32-,33-,35+,36+,37+,38+,39-,40-,42-,43-/m1/s1

InChI Key

SLIWIQKBDGZFQR-PIVCGYGYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O

Isomeric SMILES

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O

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